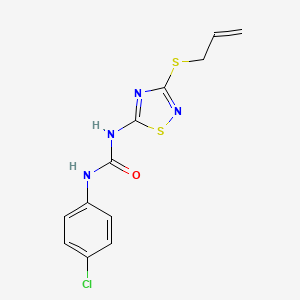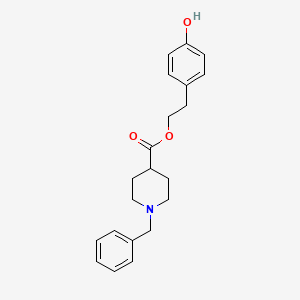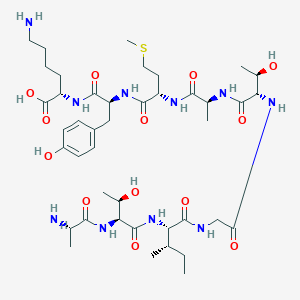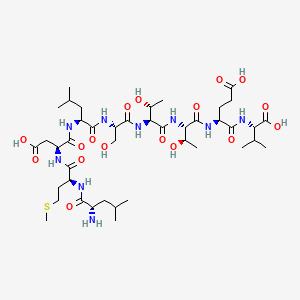
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is a stable isotope-labeled compound with the molecular formula C14H27D4O7P and a molecular weight of 346.39 . This compound is a metabolite of Tris(2-butoxyethyl)phosphate, an organophosphate used in the preparation of flame retardants. The deuterium labeling in this compound makes it valuable for various scientific research applications, particularly in metabolic studies and environmental pollutant detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The compound is typically produced in bulk quantities and requires specialized equipment for synthesis, purification, and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems. The compound’s interaction with enzymes and other biomolecules provides insights into its role in metabolic processes and environmental impact.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-butoxyethyl)phosphate
- Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (unlabeled)
- Bis(2-butoxyethyl) hydrogen phosphate
Uniqueness
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable for research applications that require accurate tracing and analysis.
Eigenschaften
Molekularformel |
C14H31O7P |
|---|---|
Molekulargewicht |
346.39 g/mol |
IUPAC-Name |
bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2 |
InChI-Schlüssel |
UQSRKBXTCXVEJL-AQVLYMJBSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O |
Kanonische SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



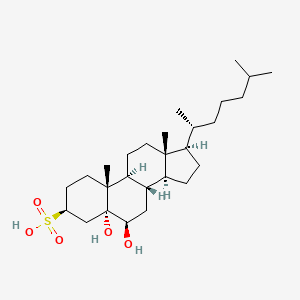
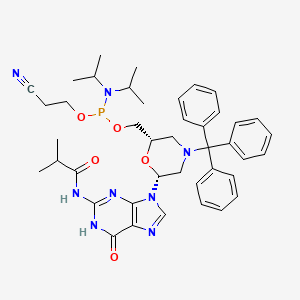

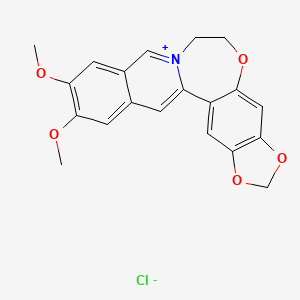
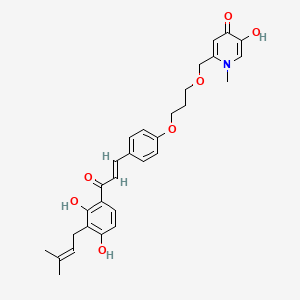
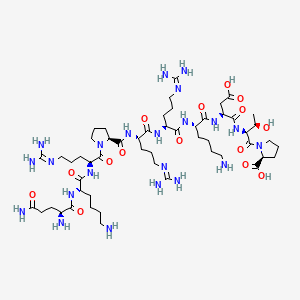

![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
